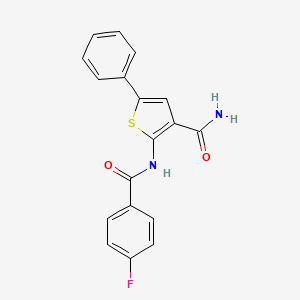

2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide

Description

2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a 4-fluorobenzamido group at position 2, a phenyl group at position 5, and a carboxamide moiety at position 2. The 4-fluorobenzamido group enhances lipophilicity and bioavailability, while the carboxamide moiety may facilitate hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

2-[(4-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2S/c19-13-8-6-12(7-9-13)17(23)21-18-14(16(20)22)10-15(24-18)11-4-2-1-3-5-11/h1-10H,(H2,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESNSXPJCQQSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst.

Attachment of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction, where 4-fluorobenzoic acid is reacted with an amine-functionalized thiophene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the benzamido group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines or thiols, base such as sodium hydride, dimethylformamide as solvent.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in inflammation, cancer, or microbial growth.

Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl-2-(3-(4-fluorobenzamido)phenyl)-4-((4-fluorobenzoyl)oxy)thiazole-5-carboxylate

- Structural Differences : Replaces the thiophene core with a thiazole ring and introduces an ester group at position 5 instead of a phenyl-carboxamide.

- The ester group may reduce solubility compared to the carboxamide in the target compound.

- Biological Activity : Exhibits fungicidal activity against Botrytis cinerea (MIC = 12.5 μg/mL), attributed to the dual 4-fluorobenzamido and benzoyloxy groups .

5-Amino-3-(4-bromophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide

- Structural Differences: Features a dihydrothiophene ring with a bromophenyl substituent and a cyano group, unlike the fully aromatic thiophene in the target compound.

- Functional Impact: The reduced thiophene ring (dihydrothiophene) may decrease aromatic conjugation, affecting binding affinity to planar biological targets.

4-(4-Fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazole-3-carboxamide

- Structural Differences : Substitutes the thiophene core with a pyrazole ring and incorporates a ureido linker.

- Functional Impact: The pyrazole ring’s nitrogen atoms enhance hydrogen-bonding capacity, which could improve target specificity.

2-[(5-Chloro-2-fluorobenzene)amido]thiophene-3-carboxylic acid

- Structural Differences : Replaces the 4-fluorobenzamido group with a 5-chloro-2-fluorobenzamido moiety and substitutes the carboxamide with a carboxylic acid.

- Functional Impact : The carboxylic acid group increases hydrophilicity but may reduce membrane permeability. The chloro-fluoro substitution pattern alters electronic effects, possibly modulating reactivity in nucleophilic environments .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Fluorine Substitution : The 4-fluorobenzamido group in the target compound and its analogs enhances metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius .

- Carboxamide vs. Ester/Carboxylic Acid : Carboxamide derivatives generally exhibit better bioavailability and target engagement compared to esters or carboxylic acids, as seen in fungicidal and antimalarial activities .

- Core Heterocycle Influence : Thiophene-based compounds (e.g., target compound) show balanced aromaticity for target binding, while pyrazole or thiazole derivatives offer enhanced hydrogen-bonding or stability .

Biological Activity

2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide (CAS No. 941975-01-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer applications. This article reviews the synthesis, mechanism of action, biological activity, and pharmacokinetics of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Thiophene Ring : This can be achieved through the reaction of a suitable dicarbonyl compound with sulfur under acidic or basic conditions.

- Introduction of the Fluorobenzamido Group : This is accomplished via an amide coupling reaction between a fluorobenzoic acid derivative and an amine, using coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The primary target of this compound is mycolic acid, a critical component in the cell wall of mycobacteria. The compound inhibits the synthesis of mycolic acid by interacting with the enzyme Pks13, leading to compromised bacterial cell wall integrity .

Biochemical Pathways

The inhibition of mycolic acid synthesis disrupts the cell wall formation in mycobacteria, which is essential for their survival. This mechanism positions the compound as a potential candidate for treating infections caused by Mycobacterium tuberculosis and other mycobacterial species.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of Mycobacterium tuberculosis with an IC50 value in the low micromolar range .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have demonstrated that it inhibits proliferation in several cancer cell lines, including leukemia cells, with IC50 values suggesting potent activity . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Pharmacokinetics

Pharmacokinetic studies conducted in rat models reveal important characteristics of this compound:

- Elimination Half-life (t½) : Approximately 8.98 minutes.

- Clearance (Cl) : 24.57 ml/min/kg.

- Area Under Curve (AUC) : 41.76 min·mg/l from time zero to infinity .

These parameters indicate rapid metabolism and clearance from systemic circulation, which could influence dosing regimens in therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study focused on the compound's effectiveness against Mycobacterium tuberculosis reported a significant reduction in bacterial load in treated cultures compared to controls .

- Anticancer Properties : Another investigation assessed its impact on L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with mechanisms involving apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Thiophene-based amide | Low micromolar | Inhibition of mycolic acid synthesis |

| 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea | Thiophene-based urea | Varies | Electrophilic substitution reactions |

| 5-fluoroanthranilic acid | Aromatic amine | High micromolar | Antiproliferative effects |

This table illustrates how this compound compares to other related compounds in terms of structure and biological activity.

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorobenzamido)-5-phenylthiophene-3-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions:

Thiophene Core Formation : Cyclocondensation of β-ketoesters with cyanothioacetamide under reflux in ethanol to form the thiophene backbone .

Amidation : Reacting the thiophene intermediate with 4-fluorobenzoyl chloride in anhydrous DMF, catalyzed by triethylamine (TEA) at 0–5°C to minimize side reactions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate/hexane) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 to verify substituent positions (e.g., fluorobenzamido proton at δ 8.2–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 369.08 (C18H14FN3O2S+) .

- X-ray Crystallography : Resolve bond angles/distances (e.g., S1–C2–C3 = 112.5°) to validate stereoelectronic effects .

Q. What preliminary biological assays are recommended for screening its activity?

- Kinase Inhibition Assays : Test against EGFR or VEGFR-2 using ADP-Glo™ kits (IC50 determination) .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .

- Antimicrobial Disk Diffusion : Assess bacterial/fungal growth inhibition zones (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can reaction yields be optimized for the amidation step, and what factors influence selectivity?

- Solvent Choice : DMF (high dielectric constant, ε = 36.7) enhances nucleophilicity of the thiophene amine, improving coupling efficiency .

- Temperature Control : Maintain 0–5°C to suppress competing hydrolysis of the acyl chloride .

- Catalyst Ratio : Use TEA in a 1.2:1 molar ratio relative to the acyl chloride to neutralize HCl byproducts without excess base causing decomposition .

Q. How should researchers address contradictions in NMR data between synthetic batches?

Q. What strategies validate the compound’s stability under varying storage conditions?

Q. How can structure-activity relationships (SAR) be explored for fluorobenzamido derivatives?

- Substituent Variation : Synthesize analogs with Cl, NO2, or OCH3 at the benzamido para-position. Compare IC50 values in kinase assays to assess electronic effects .

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket; correlate binding energy (ΔG) with experimental activity .

Q. What methodologies elucidate the compound’s mechanism of action in anticancer studies?

- Apoptosis Assays : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .

- Western Blotting : Measure cleavage of caspase-3 and PARP in treated vs. untreated cells .

- Surface Plasmon Resonance (SPR) : Determine real-time binding kinetics to recombinant protein targets (e.g., KD < 100 nM suggests high affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.